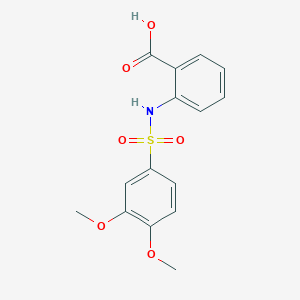

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid

Overview

Description

2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid, also known as DBSA, is a synthetic chemical that belongs to the class of sulfonamides. It has a molecular formula of C15H15NO6S and a molecular weight of 337.35 .

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Benzothiazin Derivatives : 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid has been utilized in the synthesis of various benzothiazin derivatives. These compounds were prepared through cyclization of dimethoxybenzenesulfonamides, demonstrating the role of this compound as a key intermediate in heterocyclic chemistry (Catsoulacos, 1971).

Interaction with Human Serum Albumin : Research on silver(I) complexes based on 2-(4-nitrobenzenesulfonamido)benzoic acid, a compound structurally similar to this compound, has shown insights into their interaction with human serum albumin (HSA). This highlights the potential biomedical applications of such compounds (Filho et al., 2019).

Synthesis of Dihydrobenzothiazepin Derivatives : Further demonstrating its versatility in synthesis, this compound has been used in the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin derivatives, further emphasizing its significance in producing various heterocyclic compounds (Catsoulacos & Camoutsis, 1976).

Biological and Environmental Applications

Antibacterial and Antifungal Preservatives : Benzoic acid derivatives, like this compound, are known for their use as antibacterial and antifungal preservatives in various industries. Their widespread use and occurrence in the environment make them significant in the study of human exposure and potential health impacts (del Olmo et al., 2017).

Water Purification : Research involving benzoic acid derivatives, including compounds similar to this compound, has been conducted in the field of water purification. These studies explore their roles in the degradation of organic compounds in water, highlighting their environmental significance (Matthews, 1990).

Antioxidant Activity : Studies on benzoic acid derivatives have demonstrated their potential as antioxidants. This includes their ability to scavenge hydrogen peroxide, suggesting potential applications in health and food preservation (Mansouri et al., 2005).

Mechanism of Action

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNWHIIZMCLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide](/img/structure/B2418648.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)

![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)

![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2418670.png)